4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a unique combination of a cyclopropyl group, an oxadiazole ring, a fluorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the fluorophenyl group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Formation of the pyrrolidinone ring: This step may involve cyclization reactions using appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biological processes, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the fluorine atom.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one may impart unique properties such as increased lipophilicity, altered electronic effects, and enhanced binding affinity to specific targets. These characteristics can make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C15H14FN3O2 |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H14FN3O2/c16-11-3-5-12(6-4-11)19-8-10(7-13(19)20)15-17-14(18-21-15)9-1-2-9/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
HZSWFVDMWQAXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.